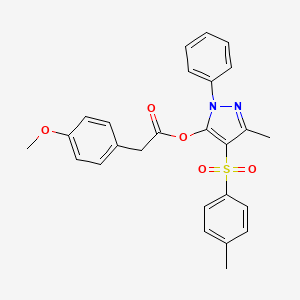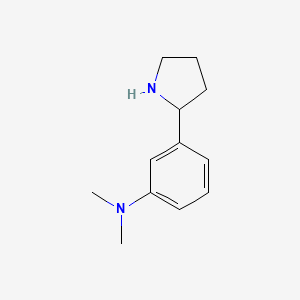
ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for a similar compound involves several steps including reaction with a Vilsmeier reagent, cyclization reaction, halogen exchange reaction, and hydrolysis .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular structure of “this compound” would be an extension of this basic pyrazole structure with additional functional groups.Scientific Research Applications
Synthetic Chemistry Applications
Synthesis of Isoxazole and Pyrazole Derivatives : Ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate reacts with hydroxylamine or hydrazines to yield isoxazole and pyrazole ortho-dicarboxylic acid esters. Partial hydrolysis and amidation steps lead to the synthesis of compounds including ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate, indicating its role in the synthesis of heterocyclic compounds with potential pharmacological applications (Vicentini et al., 2000).
Diversity-Oriented Synthesis : A study demonstrated the synthesis of (2RS,6RS)-2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)ones through oxidative carbon-hydrogen bond activation. This process underlines the utility of this compound in generating structurally diverse compounds for biological screening (Zaware et al., 2011).
Pharmacological Applications
Antibacterial and Anticancer Activities : Novel derivatives, such as (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, have been synthesized and tested for antibacterial activity. The reaction of ethyl 4-[4-(4-methoxyphenyl)-tetrahydro-2H-pyran-4-carboxamido]benzoate with hydrazine shows the potential for generating compounds with significant pharmacological properties (Aghekyan et al., 2020).
Immunomodulatory and Anticancer Activities : Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, a compound related to this compound, has been studied for its potential immunomodulatory and anticancer activities. Such studies highlight the importance of this chemical scaffold in medicinal chemistry research (Abdel-Aziz et al., 2009).
Materials Science Applications
- Conductive Polyamides for Sensing : Conductive aromatic polyamides, using components like ethyl 4-(2-(4H-pyrazol-4-ylidene)hydrazinyl)benzoate, have been synthesized and applied in modifying electrodes for the electrochemical detection of anticancer drugs. This application demonstrates the potential of this compound in the development of sensitive and selective sensors for pharmacological agents (Abdel-Rahman et al., 2023).
Mechanism of Action
While the specific mechanism of action for “ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate” is not provided, pyrazole compounds are often used as scaffolds in the synthesis of bioactive chemicals . Some pyrazole-4-carboxamides have shown to exhibit high affinity with SDH protein by H-bond and π – π stacking interactions, which may explain their activities .
Future Directions
Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . With the development of new synthesis strategies and the discovery of new biological activities, the future research directions of “ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate” and similar compounds are promising .
properties
IUPAC Name |
ethyl 4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-4-22-15(20)10-5-7-11(8-6-10)16-13(19)12-9-18(2)17-14(12)21-3/h5-9H,4H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKPXHVPQULXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2922484.png)


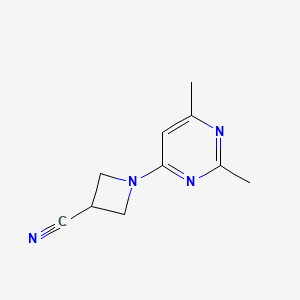

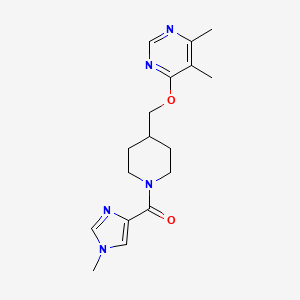
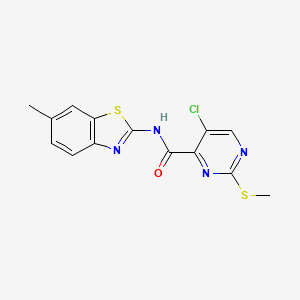
![6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2922493.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol](/img/structure/B2922495.png)


